molecular formula C12H15Cl2NO2 B1596747 (R)-2-(4-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride CAS No. 1049741-04-9

(R)-2-(4-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride

Cat. No. B1596747
M. Wt: 276.16 g/mol
InChI Key: GAZLJSPDJWUETJ-UTONKHPSSA-N
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Description

Unfortunately, I couldn’t find a specific description for “®-2-(4-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride”. It seems to be a specific chemical compound, likely used in research or industry1.



Synthesis Analysis

I’m sorry, but I couldn’t find any information on the synthesis of this compound.



Molecular Structure Analysis

No specific information on the molecular structure of this compound was found.



Chemical Reactions Analysis

No specific information on the chemical reactions involving this compound was found.



Physical And Chemical Properties Analysis

Unfortunately, I couldn’t find any information on the physical and chemical properties of this compound.


Scientific Research Applications

Coordination Polymers and Metal-Organic Frameworks

One area of application involves the use of pyrrolidine and carboxylic acid functional groups in the synthesis of coordination polymers and metal-organic frameworks (MOFs). These structures have potential applications in gas storage, separation technologies, and catalysis. For example, the synthesis and characterization of lanthanide helicate coordination polymers demonstrate the utility of carboxylic acid derivatives in forming three-dimensional network structures. These compounds form infinite single helical chains and are bonded via carboxylate bridging to produce three-dimensional metal-organic framework structures (Ghosh & Bharadwaj, 2004).

Antimicrobial Activities and DNA Interactions

Derivatives of pyridine carboxylic acids, closely related to "(R)-2-(4-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride," have been studied for their antimicrobial activities. These compounds have shown effectiveness against various Gram-positive and Gram-negative bacteria. Additionally, studies on DNA interactions have been conducted, highlighting the potential of these compounds in the development of new therapeutic agents (Tamer et al., 2018).

Drug Discovery and Medicinal Chemistry

In drug discovery and medicinal chemistry, derivatives of pyrrolidine and carboxylic acid, similar to "(R)-2-(4-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride," have been employed as intermediates in the synthesis of potential therapeutic agents. For instance, research on the synthesis, characterization, and structural analysis of influenza neuraminidase inhibitors containing pyrrolidine cores has revealed potent inhibitors of the influenza virus, showcasing the importance of such compounds in medicinal chemistry (Wang et al., 2001).

Synthetic Organic Chemistry

In synthetic organic chemistry, compounds like "(R)-2-(4-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride" serve as key intermediates in the synthesis of various organic molecules. For example, studies on the synthesis and characterization of zwitterionic ω-(1-pyrrolidine)alkanocarboxylic acids and their N-methyl derivatives have provided insights into the properties and applications of these compounds in organic synthesis (Dega-Szafran & Przybylak, 1997).

Safety And Hazards

No specific safety and hazard information for this compound was found2.


properties

IUPAC Name

(2R)-2-[(4-chlorophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO2.ClH/c13-10-4-2-9(3-5-10)8-12(11(15)16)6-1-7-14-12;/h2-5,14H,1,6-8H2,(H,15,16);1H/t12-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAZLJSPDJWUETJ-UTONKHPSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)(CC2=CC=C(C=C2)Cl)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@](NC1)(CC2=CC=C(C=C2)Cl)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20375949
Record name 2-[(4-Chlorophenyl)methyl]-L-proline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20375949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-(4-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride

CAS RN

1049741-04-9
Record name 2-[(4-Chlorophenyl)methyl]-L-proline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20375949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-2-(4-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
Reactant of Route 2
(R)-2-(4-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
Reactant of Route 3
(R)-2-(4-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
Reactant of Route 4
(R)-2-(4-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
Reactant of Route 5
(R)-2-(4-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
Reactant of Route 6
(R)-2-(4-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride

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